molecular formula C20H20N2O B028346 Suronacrine CAS No. 104675-35-6

Suronacrine

Numéro de catalogue B028346
Numéro CAS: 104675-35-6
Poids moléculaire: 304.4 g/mol
Clé InChI: HERUZAOANPGYSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Suronacrine is a synthetic compound that belongs to the class of acridine derivatives. It has been extensively studied for its potential applications in scientific research. Suronacrine is known for its ability to intercalate DNA and RNA molecules, which makes it a useful tool for studying various biological processes.

Mécanisme D'action

Suronacrine works by intercalating between the base pairs of DNA and RNA molecules. This disrupts the normal structure of the DNA or RNA, which can lead to changes in gene expression or inhibition of DNA replication. Suronacrine has also been shown to induce DNA damage, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
Suronacrine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Suronacrine has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using suronacrine in lab experiments is its ability to intercalate DNA and RNA molecules, which makes it a useful tool for studying various biological processes. However, suronacrine has some limitations as well. It has been shown to be toxic to some cell types, which can limit its use in certain experiments. Additionally, suronacrine can be difficult to work with due to its low solubility in water.

Orientations Futures

There are several potential future directions for research on suronacrine. One area of interest is the development of suronacrine derivatives that have improved solubility and reduced toxicity. Another area of interest is the use of suronacrine in combination with other drugs or therapies to enhance their effectiveness. Finally, there is potential for suronacrine to be used in the development of new cancer treatments or antiviral agents.

Applications De Recherche Scientifique

Suronacrine has been used in a wide range of scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an antiviral agent. Suronacrine has also been used to study the mechanisms of DNA damage and repair, as well as the effects of DNA intercalation on gene expression.

Propriétés

Numéro CAS

104675-35-6

Nom du produit

Suronacrine

Formule moléculaire

C20H20N2O

Poids moléculaire

304.4 g/mol

Nom IUPAC

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22)

Clé InChI

HERUZAOANPGYSY-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O

SMILES canonique

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O

Synonymes

9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate
HP 128
HP-128
HP128
suronacrine
suronacrine maleate

Origine du produit

United States

Synthesis routes and methods I

Procedure details

In 75 ml of dry tetrahydrofuran was dissolved 3.81 g of 9-benzylamino-3,4-dihydroacridin-1(2H)-one with mechanical stirring. The solution was cooled in ice under N2 and 5.9 ml (0.5 eq) of 1.1M LiAlH4 solution in ether was added dropwise. After 0.5 hour the reaction was complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and the inorganic salts were extracted into 30% potassium hydroxide. The tetrahydrofuran solution was decanted and evaporated to a solid which was recrystallized from 1:10 dichloromethane/EtOAc to yield 2.89 g (75%) of a solid, melting point 159° C.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
3.81 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

Synthesis routes and methods II

Procedure details

In 75 ml of dry tetrahydrofuran was dissolved 3.81 g of 9-benzylamino-3,4-dihydroacridin-1(2H)-one with mechanical stirring. The solution was cooled in ice under N2 and 5.9 ml (0.5 eq) of 1.1M LiAl4 solution in ether was added dropwise. After 0.5 hour the reaction was complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and the inorganic salts were extracted into 30% potassium hydroxide. The tetrahydrofuran solution was decanted and evaporated to a solid which was recrystallized from 1:10 dichloromethane/EtOAc to yield 2.89 g (75%) of a solid, melting point 159° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3.81 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
75%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.